molecular formula C14H10F2N2O B249513 4-fluoro-N'-(2-fluorobenzylidene)benzohydrazide

4-fluoro-N'-(2-fluorobenzylidene)benzohydrazide

Cat. No. B249513
M. Wt: 260.24 g/mol
InChI Key: FCTDIAIOIJHCIL-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N'-(2-fluorobenzylidene)benzohydrazide, also known as FBH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FBH is a hydrazone derivative that has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-fluoro-N'-(2-fluorobenzylidene)benzohydrazide is not fully understood, but it has been suggested that it acts as a DNA intercalator and inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of human leukemia cells and induce cell cycle arrest in the G2/M phase. In addition, this compound has been shown to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli.

Advantages and Limitations for Lab Experiments

4-fluoro-N'-(2-fluorobenzylidene)benzohydrazide has several advantages for lab experiments, including its ease of synthesis, high yield, and stability. It can also be easily purified through recrystallization. However, this compound has some limitations, including its low solubility in water and its potential toxicity, which requires careful handling and disposal.

Future Directions

4-fluoro-N'-(2-fluorobenzylidene)benzohydrazide has shown promising results in various scientific research fields, and there are several future directions for its further investigation. In medicinal chemistry, this compound can be further optimized to enhance its antitumor activity and reduce its toxicity. In material science, this compound can be utilized for the synthesis of novel MOFs with unique properties. In analytical chemistry, this compound can be explored for the detection of other metal ions and the development of new fluorescent probes. Overall, this compound has great potential for further research and development in various fields.

Synthesis Methods

4-fluoro-N'-(2-fluorobenzylidene)benzohydrazide can be synthesized through different methods, including the reaction of 4-fluorobenzoic acid hydrazide with 2-fluorobenzaldehyde in the presence of a catalyst, such as acetic acid. Another method involves the reaction of 4-fluorobenzoic acid with hydrazine hydrate and 2-fluorobenzaldehyde in ethanol. The synthesized this compound can be purified through recrystallization using solvents such as ethanol or methanol.

Scientific Research Applications

4-fluoro-N'-(2-fluorobenzylidene)benzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its antitumor activity and potential as a drug candidate for cancer treatment. In material science, this compound has been utilized as a building block for the synthesis of metal-organic frameworks (MOFs) due to its coordination ability with metal ions. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.

properties

Molecular Formula

C14H10F2N2O

Molecular Weight

260.24 g/mol

IUPAC Name

4-fluoro-N-[(Z)-(2-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10F2N2O/c15-12-7-5-10(6-8-12)14(19)18-17-9-11-3-1-2-4-13(11)16/h1-9H,(H,18,19)/b17-9-

InChI Key

FCTDIAIOIJHCIL-MFOYZWKCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=C(C=C2)F)F

SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)F)F

Origin of Product

United States

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